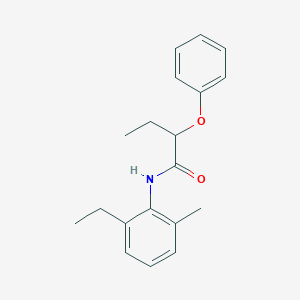
2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The purpose of
Mechanism of Action
The mechanism of action of 2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, including tyrosine kinases and topoisomerases. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one in lab experiments is its potential as a therapeutic agent for cancer treatment. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one. One direction is to explore the potential of this compound as a therapeutic agent for cancer treatment. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in vivo. Another direction is to investigate the anti-inflammatory and antioxidant properties of this compound and its potential applications in the treatment of various diseases. Additionally, research on the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The synthesis of this compound involves a specific method, and its mechanism of action is not fully understood. However, studies have shown that this compound has potential as a therapeutic agent for cancer treatment and has anti-inflammatory and antioxidant properties. Further research is needed to fully understand its mechanism of action and to determine its efficacy and safety in vivo.
Synthesis Methods
The synthesis of 2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one involves the reaction of 1-phenyl-1H-benzimidazole-5-carbaldehyde, morpholine, and 2-mercaptoacetic acid in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization.
Scientific Research Applications
2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Several studies have been conducted to explore the potential of this compound in these fields.
properties
Molecular Formula |
C21H19N3O2S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-(morpholin-4-ylmethyl)-1-phenylthiochromeno[3,4-d]imidazol-4-one |
InChI |
InChI=1S/C21H19N3O2S/c25-21-19-20(16-8-4-5-9-17(16)27-21)24(15-6-2-1-3-7-15)18(22-19)14-23-10-12-26-13-11-23/h1-9H,10-14H2 |
InChI Key |
NKQTWKPQAGGXNL-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=NC3=C(N2C4=CC=CC=C4)C5=CC=CC=C5SC3=O |
Canonical SMILES |
C1COCCN1CC2=NC3=C(N2C4=CC=CC=C4)C5=CC=CC=C5SC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258763.png)

![3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide](/img/structure/B258766.png)


![2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole](/img/structure/B258773.png)
![2-[2-(4-Chloro-benzenesulfonyl)-ethyl]-benzothiazole](/img/structure/B258774.png)
![4-fluoro-N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B258779.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B258782.png)
![2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol](/img/structure/B258786.png)
